N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide
Description
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide is a complex organic compound featuring an oxetane ring, a cyclopentene ring, and a carboxamide group
Properties
IUPAC Name |
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9-3-2-4-10(9)11(15)13-5-12(6-14)7-16-8-12/h14H,2-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSDZRDURBJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C(=O)NCC2(COC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide typically involves multiple steps, starting with the formation of the oxetane ring. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under acidic or basic conditions . The cyclopentene ring can be introduced through a series of cycloaddition reactions, such as the Diels-Alder reaction, followed by functional group modifications to introduce the carboxamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide undergoes various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted oxetane derivatives
Scientific Research Applications
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxetane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . The compound’s carboxamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide can be compared with other similar compounds, such as:
3-Methyl-3-oxetanemethanol: Similar oxetane ring structure but lacks the cyclopentene and carboxamide groups.
N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate: Contains an oxetane ring and a carbamate group instead of a carboxamide.
2-Methyleneoxetanes: Feature a methylene group attached to the oxetane ring, differing in reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
